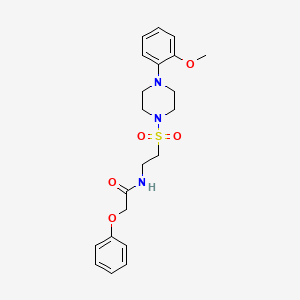

N-(2-((4-(2-metoxifenil)piperazin-1-il)sulfonil)etil)-2-fenoxiacetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide, also known as PMS-601, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Síntesis de derivados de piperazina

La piperazina y sus derivados muestran una amplia gama de actividad biológica y farmacéutica . El compuesto en cuestión, siendo un derivado de piperazina, se puede utilizar en la síntesis de varios otros derivados de piperazina. Los métodos incluyen la ciclización de derivados de 1,2-diamina con sales de sulfonio, la reacción de Ugi, la apertura del anillo de aziridinas bajo la acción de N-nucleófilos, la cicloadición intermolecular de alquinos que llevan un grupo amino, la síntesis en fase sólida paralela y la síntesis fotocatalítica .

Desarrollo de fármacos

La porción de piperazina se emplea ampliamente en fármacos como trimetazidina, ranolazina, befuralina, aripiprazol, quetiapina, indinavir, sitagliptina y vestipitant . Por lo tanto, este compuesto podría utilizarse potencialmente en el desarrollo de nuevos fármacos.

Inhibidores de la acetilcolinesterasa

El compuesto se ha cribado para su eficacia como inhibidores de la acetilcolinesterasa (AChEIs) mediante estudios in silico e in vitro . Los AChEIs se utilizan en el tratamiento de enfermedades como el Alzheimer y la miastenia gravis.

Agente neuroprotector

El compuesto ha mostrado efectos protectores contra la neurotoxicidad inducida por aluminio . Se ha encontrado que mejora la memoria a corto plazo y los niveles de ansiedad en ratas tratadas con cloruro de aluminio .

Actividad antioxidante

El compuesto ha demostrado prevenir la peroxidación de lípidos y el daño a las proteínas, los cambios en los niveles de enzimas antioxidantes endógenas (GST, GPx, GR y GSH) asociados con la administración de cloruro de aluminio también se restauraron tras el tratamiento con el compuesto .

Tratamiento de la enfermedad de Alzheimer

El compuesto ha mostrado potencial en el tratamiento de la enfermedad de Alzheimer. La enfermedad de Alzheimer se caracteriza por una reducción en los niveles del neurotransmisor acetilcolina (ACh) y este compuesto, al ser un AChEI, podría utilizarse potencialmente en su tratamiento .

Mecanismo De Acción

Target of Action

The primary target of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide interacts with its target, the alpha1-adrenergic receptors, by binding to them . This compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction of this compound with the alpha1-adrenergic receptors results in changes in the receptor’s activity, which can lead to various physiological effects .

Biochemical Pathways

The interaction of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide with the alpha1-adrenergic receptors affects the adrenergic signaling pathway . This pathway plays a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The downstream effects of this interaction can lead to changes in these physiological processes .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide have been studied . These properties are crucial for understanding the compound’s bioavailability.

Result of Action

The molecular and cellular effects of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide’s action are primarily related to its interaction with the alpha1-adrenergic receptors . By binding to these receptors, this compound can affect the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Direcciones Futuras

Compounds with similar structures have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified promising lead compounds . This suggests potential future directions for the development of new drugs targeting alpha1-adrenergic receptors .

Análisis Bioquímico

Biochemical Properties

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential acetylcholinesterase inhibitor, which could have implications for neurological conditions such as Alzheimer’s disease .

Cellular Effects

The compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to influence cell function by impacting cell signaling pathways and gene expression . It has also been shown to affect cellular metabolism .

Molecular Mechanism

At the molecular level, N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxyacetamide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues in a manner that may involve interactions with transporters or binding proteins . It may also have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S/c1-28-20-10-6-5-9-19(20)23-12-14-24(15-13-23)30(26,27)16-11-22-21(25)17-29-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSNKWDNUVGMFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2527975.png)

![2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527980.png)

![3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2527981.png)

![2-cyano-2-[2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2527983.png)

![N-(2,4-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527985.png)

![(2Z)-6-hydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2527990.png)

![3-[Ethyl(2,2,2-trifluoroethyl)amino]propyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2527991.png)

![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527993.png)